Cas no 1337203-52-7 (3-[(5-Bromo-2-methylphenyl)methyl]piperidine)

3-[(5-Bromo-2-methylphenyl)methyl]piperidine is a brominated aromatic piperidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a piperidine core substituted with a 5-bromo-2-methylbenzyl group, offers versatility as an intermediate in synthetic chemistry. The bromine substituent enhances reactivity for further functionalization, while the methyl group contributes to steric and electronic modulation. This compound may serve as a key building block in the development of bioactive molecules, particularly in CNS-targeting agents or enzyme inhibitors. Its stability under standard conditions and well-defined synthetic route make it a practical choice for exploratory medicinal chemistry and structure-activity relationship studies.
3-[(5-Bromo-2-methylphenyl)methyl]piperidine structure
1337203-52-7 structure
Product name:3-[(5-Bromo-2-methylphenyl)methyl]piperidine
CAS No:1337203-52-7
MF:C13H18BrN
Molecular Weight:268.192722797394
CID:6408176
PubChem ID:82647748

3-[(5-Bromo-2-methylphenyl)methyl]piperidine 化学的及び物理的性質

名前と識別子

    • 3-[(5-bromo-2-methylphenyl)methyl]piperidine
    • EN300-1668968
    • 1337203-52-7
    • 3-[(5-Bromo-2-methylphenyl)methyl]piperidine
    • インチ: 1S/C13H18BrN/c1-10-4-5-13(14)8-12(10)7-11-3-2-6-15-9-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3
    • InChIKey: XSWJIFMHQDXMQZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C)=C(C=1)CC1CNCCC1

計算された属性

  • 精确分子量: 267.06226g/mol
  • 同位素质量: 267.06226g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 195
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 12Ų

3-[(5-Bromo-2-methylphenyl)methyl]piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1668968-1.0g
3-[(5-bromo-2-methylphenyl)methyl]piperidine
1337203-52-7
1g
$1172.0 2023-06-04
Enamine
EN300-1668968-2.5g
3-[(5-bromo-2-methylphenyl)methyl]piperidine
1337203-52-7
2.5g
$2295.0 2023-06-04
Enamine
EN300-1668968-0.1g
3-[(5-bromo-2-methylphenyl)methyl]piperidine
1337203-52-7
0.1g
$1031.0 2023-06-04
Enamine
EN300-1668968-0.25g
3-[(5-bromo-2-methylphenyl)methyl]piperidine
1337203-52-7
0.25g
$1078.0 2023-06-04
Enamine
EN300-1668968-10.0g
3-[(5-bromo-2-methylphenyl)methyl]piperidine
1337203-52-7
10g
$5037.0 2023-06-04
Enamine
EN300-1668968-5.0g
3-[(5-bromo-2-methylphenyl)methyl]piperidine
1337203-52-7
5g
$3396.0 2023-06-04
Enamine
EN300-1668968-0.05g
3-[(5-bromo-2-methylphenyl)methyl]piperidine
1337203-52-7
0.05g
$983.0 2023-06-04
Enamine
EN300-1668968-0.5g
3-[(5-bromo-2-methylphenyl)methyl]piperidine
1337203-52-7
0.5g
$1124.0 2023-06-04

3-[(5-Bromo-2-methylphenyl)methyl]piperidine 関連文献

3-[(5-Bromo-2-methylphenyl)methyl]piperidineに関する追加情報

Introduction to 3-[(5-Bromo-2-methylphenyl)methyl]piperidine (CAS No. 1337203-52-7)

3-[(5-Bromo-2-methylphenyl)methyl]piperidine, a compound with the chemical identifier CAS No. 1337203-52-7, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 5-bromo-2-methylphenyl moiety attached to a piperidine ring, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of 3-[(5-Bromo-2-methylphenyl)methyl]piperidine have been extensively studied in recent years, driven by its promising role in drug discovery and development. The bromine substituent at the fifth position of the aromatic ring enhances the electrophilicity of the molecule, making it a valuable intermediate in various organic transformations. Additionally, the methyl group at the second position introduces steric hindrance, which can influence the binding affinity and selectivity of the compound towards biological targets.

Recent research has highlighted the potential of 3-[(5-Bromo-2-methylphenyl)methyl]piperidine as a scaffold for developing novel therapeutic agents. Studies have demonstrated its efficacy in modulating various biological pathways, including neurotransmitter systems and inflammatory responses. The piperidine ring is known for its ability to interact with biological receptors, making it a crucial component in designing drugs that target neurological disorders and other diseases.

In particular, the 5-bromo-2-methylphenyl group has been investigated for its role in enhancing drug-like properties such as solubility, permeability, and metabolic stability. These characteristics are essential for ensuring that a drug candidate can effectively reach its target site within the body and maintain its activity over time. The combination of these structural elements makes 3-[(5-Bromo-2-methylphenyl)methyl]piperidine a versatile building block for medicinal chemists.

The pharmaceutical industry has shown significant interest in piperidine derivatives due to their broad spectrum of biological activities. For instance, compounds similar to 3-[(5-Bromo-2-methylphenyl)methyl]piperidine have been explored as potential treatments for conditions such as depression, anxiety, and chronic pain. The ability of these molecules to interact with specific neurotransmitter receptors has opened new avenues for therapeutic intervention.

Advances in computational chemistry and molecular modeling have further facilitated the design and optimization of molecules like 3-[(5-Bromo-2-methylphenyl)methyl]piperidine. These tools allow researchers to predict the binding affinity and selectivity of compounds towards target proteins with high accuracy. By leveraging these technologies, scientists can rapidly screen large libraries of compounds and identify promising candidates for further development.

The synthesis of 3-[(5-Bromo-2-methylphenyl)methyl]piperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by bromination and subsequent functional group transformations. Each step must be meticulously controlled to avoid side reactions that could compromise the integrity of the final product.

In conclusion, 3-[(5-Bromo-2-methylphenyl)methyl]piperidine (CAS No. 1337203-52-7) is a compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for designing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize synthetic methodologies for this promising molecule.

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